4SC-203

Catalog No.
S548016
CAS No.
895533-09-2
M.F
C33H38N8O4S
M. Wt
642.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4SC-203

CAS Number

895533-09-2

Product Name

4SC-203

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea

Molecular Formula

C33H38N8O4S

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42)

InChI Key

MAFACRSJGNJHCF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

4SC203; 4SC-203; 4SC 203; SC71710; SC-71710; SC 71710.

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C

Description

The exact mass of the compound 4SC-203 is 642.27367 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • 4SC-203 is a multikinase inhibitor, meaning it can target and inhibit multiple enzymes called kinases [].
  • Kinases play a crucial role in cell signaling pathways, and their dysregulation is linked to cancer development [].
  • This compound shows promise in treating Acute Myeloid Leukemia (AML), a type of blood cancer [].

Molecular Structure Analysis

  • Unfortunately, publicly available information on the specific molecular structure of 4SC-203 is limited.
  • However, some resources describe it as a small molecule inhibitor [, , ].
  • Knowing the exact structure would allow for a detailed analysis of its functional groups and potential interactions with target molecules.

Chemical Reactions Analysis

  • Specific details regarding the synthesis of 4SC-203 are not publicly available due to potential commercial sensitivity.
  • As a research compound, the synthesis process is likely documented in scientific publications or patents, but these might not be publicly accessible.
  • Information on the decomposition pathways of 4SC-203 is also not readily available in scientific literature.

Physical And Chemical Properties Analysis

  • Data on the physical and chemical properties of 4SC-203, such as melting point, boiling point, and solubility, is currently unavailable in public sources.
  • This information might be included in patents or unpublished research reports.
  • 4SC-203 acts as a selective inhibitor of specific kinases, including FMS-related tyrosine kinase 3 (FLT3) and its mutated forms, as well as vascular endothelial growth factor receptors (VEGFRs) [, , , ].
  • FLT3 mutations are found in a significant portion of AML cases [].
  • Inhibiting FLT3 and VEGFRs disrupts important signaling pathways in cancer cells, potentially leading to reduced cell proliferation and angiogenesis (blood vessel formation) within tumors [, , , ].
  • As 4SC-203 is still under investigation, detailed information on its safety profile in humans is not yet available.
  • Safety data is typically collected during clinical trials.
  • However, its mechanism of action suggests potential side effects.
  • FLT3 inhibition can lead to bone marrow suppression, a common side effect of many cancer therapies [].
  • Further research is needed to determine the complete safety profile of 4SC-203.

Limitations and Future Directions

  • Information on several aspects of 4SC-203, such as its molecular structure, synthesis, and detailed safety profile, is limited due to the ongoing research phase.
  • Further studies are needed to fully understand its potential as a cancer treatment.
  • Clinical trials will be crucial for evaluating its efficacy and safety in humans.
  • Limited Search Results: A web search using the term "4SC-203" primarily yielded results on report accession numbers, not scientific research. This suggests "4SC-203" might be an internal code within a specific research group or company, not a widely recognized scientific identifier.
  • Scientific Naming Conventions: Chemical compounds typically follow established naming conventions. "4SC-203" doesn't seem to conform to these conventions, making it difficult to identify a specific molecule.

Recommendations for Further Research

If you're interested in learning more about a specific compound, here are some resources you can explore:

  • Scientific Databases: Look for "4SC-203" in scientific databases like PubChem () or SciFinder (). These databases contain information on a vast number of chemicals and may reveal details about "4SC-203" if it's a known compound.
  • Research Publications: Search for research articles mentioning "4SC-203" using academic search engines like Google Scholar (). If the compound is being actively studied, you might find relevant publications describing its properties and potential applications.
  • Company Information: If "4SC-203" is associated with a specific company, search their website or press releases for information on their research activities. They might disclose details about the compound if it's part of their ongoing research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

642.27367290 g/mol

Monoisotopic Mass

642.27367290 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RFG3GJ6251

Wikipedia

4sc-203

Dates

Modify: 2024-04-14

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